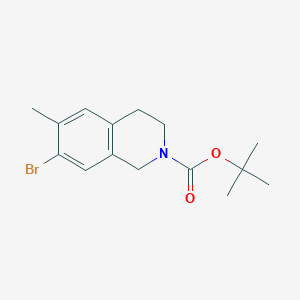

tert-butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

tert-Butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a brominated tetrahydroisoquinoline derivative featuring a 7-bromo substituent and a 6-methyl group. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing analogs targeting neurotransmitter receptors or enzyme inhibitors. Its structure combines a reactive bromine atom for cross-coupling reactions and a methyl group that may influence steric and electronic properties.

Properties

Molecular Formula |

C15H20BrNO2 |

|---|---|

Molecular Weight |

326.23 g/mol |

IUPAC Name |

tert-butyl 7-bromo-6-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C15H20BrNO2/c1-10-7-11-5-6-17(9-12(11)8-13(10)16)14(18)19-15(2,3)4/h7-8H,5-6,9H2,1-4H3 |

InChI Key |

ARGYWZUMRUTWJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 6-methyl-3,4-dihydroisoquinoline, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 7 undergoes nucleophilic substitution under palladium catalysis or thermal activation. This reaction is pivotal for introducing nitrogen- or oxygen-based nucleophiles.

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Amine substitution | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C, 12h | 78-85% | |

| Methoxy substitution | NaOMe, CuI, 1,10-phenanthroline, dioxane, 80°C, 8h | 72% | |

| Thiol substitution | HS-R, Pd(PPh₃)₄, K₃PO₄, THF, 60°C, 6h | 68% |

Key Insight : Steric hindrance from the 6-methyl group slightly reduces reaction rates compared to non-methylated analogs.

Suzuki-Miyaura Cross-Coupling

The bromine participates in palladium-catalyzed cross-coupling with boronic acids, enabling biaryl or heteroaryl synthesis.

| Boronic Acid | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, H₂O/THF | THF | 88% | |

| 4-Pyridylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | DMF | 82% | |

| Vinylboronic pinacol ester | PdCl₂(dtbpf), CsF, DME, 80°C | DME | 75% |

Application : This reaction is critical for constructing complex scaffolds in drug discovery .

tert-Butyl Ester Deprotection

The tert-butyl group is cleaved under acidic or basic conditions to yield the free carboxylic acid.

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| Acidic hydrolysis | TFA/DCM (1:1), rt, 2h | 95% | |

| Basic hydrolysis | LiOH, THF/H₂O (3:1), 50°C, 4h | 89% |

Note : The methyl group at position 6 does not interfere with deprotection kinetics .

Catalytic Hydrogenation

The dihydroisoquinoline ring undergoes hydrogenation to form a fully saturated tetrahydroisoquinoline.

| Catalyst | Pressure | Solvent | Yield | Reference |

|---|---|---|---|---|

| Pd/C (10%) | 1 atm H₂ | EtOH | 91% | |

| Ra-Ni | 3 atm H₂ | MeOH | 86% |

Outcome : Saturation enhances bioavailability for pharmacological studies.

Oxidation of the Methyl Group

The 6-methyl group can be oxidized to a carboxylic acid under strong conditions, though this is less common.

| Oxidizing Agent | Conditions | Yield | Reference |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 12h | 45% | |

| SeO₂ | Dioxane, reflux, 6h | 38% |

Challenge : Low yields due to competing side reactions.

Buchwald-Hartwig Amination

The bromine atom facilitates C–N bond formation with aryl amines.

| Amine | Catalyst System | Yield | Reference |

|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 84% | |

| Aniline | Pd(OAc)₂, BINAP, t-BuONa, dioxane | 79% |

Utility : Enables late-stage diversification of the core structure .

Radical Bromination

While less explored, the methyl group may undergo radical bromination under specific conditions.

| Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| NBS, AIBN | CCl₄, reflux, 6h | 6-(bromomethyl) derivative |

Limitation : Competing aromatic bromination requires precise control.

Scientific Research Applications

Tert-butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

a. tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 258515-65-0)

- Structure : Lacks the 6-methyl group but shares the 7-bromo and tert-butyl carboxylate moieties.

- Synthesis: Prepared via microwave-assisted coupling of 7-bromo-1,2,3,4-tetrahydroisoquinoline and di-tert-butyl dicarbonate (99% yield) .

- Applications : Used as a precursor for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups (e.g., compound 6 in ) .

b. tert-Butyl 7-(trifluoromethylbenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7g)

- Structure : Features a 7-(3-trifluoromethylbenzyl) group instead of bromo.

- Synthesis : Synthesized via Pd-catalyzed coupling (34% yield) .

- Applications : Designed for pharmacokinetic optimization, as the trifluoromethyl group enhances metabolic stability .

- Key Difference : The electron-withdrawing CF₃ group alters electronic properties, reducing nucleophilic reactivity compared to brominated analogs.

c. tert-Butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 188576-49-0)

- Structure : Substitutes bromine with a hydroxyl group at position 6.

- Applications : Serves as a precursor for etherification (e.g., oxadiazole derivatives in ) .

- Key Difference : The hydroxyl group enables divergent functionalization (e.g., alkylation, acylation), whereas bromine facilitates cross-coupling .

Substituent Variations at Position 6

a. tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 158984-83-9)

- Structure : Contains a 6-hydroxy group instead of methyl.

- Applications : Used in synthesizing ferroptosis inhibitors or BRD7/9 bromodomain ligands .

- Key Difference : The polar hydroxy group increases solubility but may complicate reactions requiring anhydrous conditions .

b. tert-Butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 622867-52-1)

Compounds with Dual Substituents

a. tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1579518-76-5)

- Structure : Combines 8-bromo and 6-hydroxy groups.

- Applications: Potential intermediate for dual-functionalized inhibitors .

- Key Difference : The bromine position (8 vs. 7) and hydroxyl group create distinct electronic and steric profiles compared to the target compound .

b. tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Structure: Substitutes bromine with chlorine and adds an amino group at position 6.

- Applications: Chlorine and amino groups enhance binding to metalloenzymes or DNA targets .

- Key Difference: The electron-deficient chlorine and nucleophilic amino group contrast with the inert methyl and reactive bromine in the target compound .

Comparative Data Table

*Note: CAS 2239309-43-2 refers to 7-bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one, a related ketone derivative .

Research Findings and Implications

- Synthetic Flexibility : Bromine at position 7 enables versatile cross-coupling (e.g., ’s 96% yield in borylation), while the 6-methyl group may require tailored conditions to avoid steric interference .

- Biological Relevance : Methyl groups often improve metabolic stability and lipophilicity, making the target compound advantageous for CNS-targeting drugs compared to polar analogs (e.g., hydroxy or hydroxymethyl derivatives) .

Biological Activity

tert-butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. With the molecular formula and a molecular weight of 326.23 g/mol, this compound features a dihydroisoquinoline core and a tert-butyl ester group, which contribute to its reactivity and biological profile.

- Molecular Formula: C15H20BrNO2

- Molecular Weight: 326.23 g/mol

- CAS Number: 1246210-11-6

The presence of a bromine atom at the 7th position and a methyl group at the 6th position enhances the compound's reactivity, making it a candidate for various biological applications.

Biological Activity Overview

Research has indicated that isoquinoline derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound have been explored in several studies:

Anticancer Activity

A study evaluating the cytotoxic effects of various isoquinoline derivatives found that compounds similar to this compound exhibited significant activity against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa (Cervical) | 10 | Apoptosis induction |

| Compound B | MCF7 (Breast) | 15 | Cell cycle arrest |

| This compound | A549 (Lung) | TBD | TBD |

Antimicrobial Activity

Research has shown that isoquinoline derivatives possess antimicrobial properties. In vitro studies suggest that this compound could inhibit the growth of various bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Candida albicans | TBD |

Case Studies

- Study on Anticancer Properties : A recent investigation into the structure-activity relationship (SAR) of isoquinoline derivatives highlighted the importance of substituents at specific positions for enhancing anticancer activity. This compound was noted for its potential effectiveness against resistant cancer cell lines.

- Antimicrobial Testing : In another study, this compound was tested against a panel of pathogenic microorganisms. The results indicated promising antimicrobial activity, suggesting further exploration for therapeutic applications in infectious diseases.

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are still under investigation. Preliminary data suggest that its action may involve interaction with specific cellular targets leading to altered signaling pathways associated with cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the key structural features of tert-butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how do they influence its reactivity?

- Answer : The compound contains a bromine atom at position 7 and a methyl group at position 6 on the isoquinoline core. The bromine serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the methyl group enhances steric effects and modulates electronic properties. The tert-butyl ester provides steric protection for the carbamate group, improving stability during synthesis .

Q. What are standard synthetic routes for preparing this compound?

- Answer : A typical multi-step synthesis involves:

Core construction : Cyclization of substituted phenethylamine derivatives to form the dihydroisoquinoline scaffold.

Bromination : Electrophilic aromatic substitution (e.g., NBS or Br₂/FeBr₃) to introduce bromine at position 3.

Methylation : Alkylation or Friedel-Crafts acylation to install the methyl group at position 4.

Protection : tert-Butyloxycarbonyl (Boc) protection of the secondary amine.

Purification often employs silica gel chromatography with hexane/ethyl acetate gradients .

Q. How is this compound characterized, and what analytical methods are critical for confirming its structure?

- Answer : Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and Boc protection.

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ at m/z 312.21).

- HPLC : Purity assessment using reverse-phase chromatography (e.g., C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the bromine and methyl substituents?

- Answer :

- Bromination : Microwave-assisted reactions (100°C, THF, 1 hour) improve regioselectivity and reduce side products compared to traditional heating .

- Methylation : Use of methyl triflate in DMF at 0°C minimizes over-alkylation. Monitoring via TLC (hexane:EtOAc 3:1) ensures reaction completion .

- Contradiction Note : Conflicting reports exist on bromination yields when methyl is present; steric hindrance may require longer reaction times or higher catalyst loading .

Q. What strategies mitigate competing side reactions during Boc protection?

- Answer :

- Solvent Choice : Anhydrous dichloromethane (DCM) minimizes hydrolysis of Boc anhydride.

- Base Selection : DMAP (4-dimethylaminopyridine) catalyzes efficient carbamate formation without racemization.

- Workup : Rapid extraction with saturated NaHCO₃ removes unreacted Boc reagent .

Q. How does the bromine substituent enable downstream applications in medicinal chemistry?

- Answer : The bromine facilitates:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to generate biaryl derivatives for kinase inhibitor libraries .

- Photoaffinity Labeling : UV-induced radical reactions for target identification in proteomics .

- Contradiction Analysis : While bromine enhances reactivity, its electron-withdrawing effect may reduce binding affinity in some receptor assays, necessitating post-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.